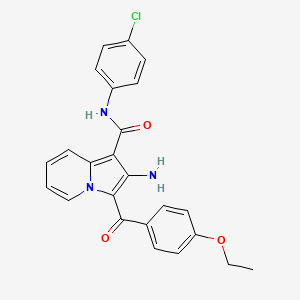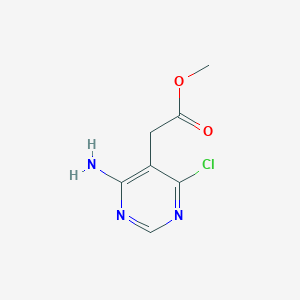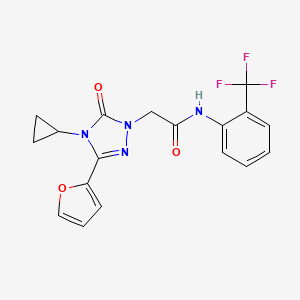![molecular formula C7H6ClN3O B2712475 2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551177-88-8](/img/structure/B2712475.png)
2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through various methods. For instance, one method involves the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate . Another method involves a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure of related triazolo[1,5-a]pyridine compounds has been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy. These studies provide insights into the crystal structure, vibrational frequencies, and molecular electrostatic potential maps, which are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Gumus et al., 2018).
Applications in Plant Ecosystem Health
Substituted triazolo[1,5-a]pyridine compounds demonstrate notable herbicidal activity. This suggests their potential use in agriculture for weed control, especially considering their effectiveness at low application rates (Moran, 2003).
Synthetic Chemistry and Reactions
Research in synthetic chemistry has explored various reactions involving triazolo[1,5-a]pyridine derivatives. This includes studies on alkyl rearrangement, synthesis of triazolopyrimidinium betaines, and reactions with electrophiles. These findings are significant for developing new synthetic routes and compounds with potential applications in medicinal chemistry and material science (Makisumi & Kanō, 1963); (Marley et al., 1989); (Jones et al., 1981).
Biologically Relevant Synthesis
Innovations in metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines have been achieved. This is particularly relevant for the construction of complex molecular skeletons used in pharmaceuticals and bioactive compounds (Zheng et al., 2014).
Antimicrobial Properties
Novel triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess antimicrobial properties. This underscores their potential in developing new antimicrobial agents and treatments (El‐Kazak & Ibrahim, 2013).
Antifungal Activity
Certain triazolo[1,5-a]pyridine compounds exhibit antifungal activities, suggesting their use in combating fungal infections in agriculture and possibly in medical applications (Wang et al., 2018).
Orientations Futures
Triazolopyridines, including “2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine”, have shown promising biological activities, making them potential candidates for the development of new drugs . Future research could focus on exploring their therapeutic potentials and optimizing their chemical structures for better efficacy and safety.
Propriétés
IUPAC Name |
2-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYZVZXQHZZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=NN2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)

![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)
![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)


![2-[5-(Fluorosulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2712408.png)
![7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2712409.png)




![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)